An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(4-Nitrophenyl)pyrrolidin-2-one: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the fundamental properties of 4-(4-Nitrophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its synthesis, spectral characteristics, and potential biological activities based on current scientific understanding.
Introduction: The Significance of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one, or γ-lactam, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] This five-membered heterocyclic ring system is noted for its metabolic stability and its ability to participate in various biological interactions. The introduction of an aryl substituent at the 4-position, as in the case of 4-(4-Nitrophenyl)pyrrolidin-2-one, offers a strategic vector for modulating the compound's physicochemical and pharmacological properties. The presence of the nitroaromatic moiety, in particular, is a well-established pharmacophore that can influence a molecule's electronic properties and biological target interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug discovery and development. The key properties of 4-(4-Nitrophenyl)pyrrolidin-2-one are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Molecular Weight | 206.20 g/mol | - |
| Melting Point | 175 °C | [2] |
| Boiling Point (Predicted) | 460.1 ± 45.0 °C | [2] |
| Density (Predicted) | 1.311 ± 0.06 g/cm³ | [2] |
| Appearance | Expected to be a crystalline solid | - |
| Solubility | Data not available. Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and alcohols. | - |
Synthesis of 4-(4-Nitrophenyl)pyrrolidin-2-one
The proposed synthetic pathway commences with the Michael addition of a nitromethane equivalent to an α,β-unsaturated ester, followed by catalytic hydrogenation. This one-pot reaction involves the reduction of both the nitro group to an amine and the ketone to a hydroxyl group, which then undergoes spontaneous intramolecular cyclization to form the lactam ring.
Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (Precursor)
This precursor can be synthesized via several established organic chemistry reactions, such as a Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by esterification.
Step 2: Reductive Cyclization to 4-(4-Nitrophenyl)pyrrolidin-2-one
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To a solution of ethyl 4-(4-nitrophenyl)-4-oxobutanoate in a suitable solvent such as ethanol or methanol, add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).
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Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm, depending on the catalyst and substrate).
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Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-(4-Nitrophenyl)pyrrolidin-2-one.
Spectral Analysis (Predicted)
No experimentally obtained spectra for 4-(4-Nitrophenyl)pyrrolidin-2-one have been identified in the reviewed literature. However, based on the known spectral data of analogous compounds, a prediction of the key spectral features can be made.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the nitrophenyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons (ortho to NO₂) | ~ 8.2 | Doublet (d) |
| Aromatic protons (meta to NO₂) | ~ 7.5 | Doublet (d) |
| Pyrrolidinone N-H | ~ 7.0 - 8.0 | Broad singlet (br s) |
| Pyrrolidinone C4-H | ~ 3.5 - 4.0 | Multiplet (m) |
| Pyrrolidinone C5-H₂ | ~ 3.2 - 3.6 | Multiplet (m) |
| Pyrrolidinone C3-H₂ | ~ 2.5 - 2.9 | Multiplet (m) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrrolidinone C=O | ~ 175 |
| Aromatic C-NO₂ | ~ 147 |
| Aromatic C-H (ortho to NO₂) | ~ 124 |
| Aromatic C-H (meta to NO₂) | ~ 128 |
| Aromatic C (ipso to pyrrolidinone) | ~ 145 |
| Pyrrolidinone C5 | ~ 45 - 50 |
| Pyrrolidinone C4 | ~ 40 - 45 |
| Pyrrolidinone C3 | ~ 30 - 35 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (lactam) | 3100 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=O stretch (lactam) | 1680 - 1720 (strong) |
| N-O stretch (nitro group, asymmetric) | 1500 - 1550 (strong) |
| N-O stretch (nitro group, symmetric) | 1330 - 1370 (strong) |
| C-N stretch | 1200 - 1350 |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): m/z = 206
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Key Fragmentation Pathways:
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Loss of the nitro group (NO₂) to give a fragment at m/z = 160.
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Cleavage of the pyrrolidinone ring, potentially leading to fragments corresponding to the nitrophenyl moiety and the lactam ring fragments.
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Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for amides.
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Potential Biological Activities and Applications
While no specific biological studies on 4-(4-Nitrophenyl)pyrrolidin-2-one have been reported, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of nitrophenyl-containing heterocyclic compounds against various cancer cell lines.[2][5][6][7][8] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that induce cellular damage. Therefore, 4-(4-Nitrophenyl)pyrrolidin-2-one represents a promising candidate for evaluation as an anticancer agent.
Anticonvulsant Activity
Derivatives of 4-aryl-pyrrolidin-2-one have been investigated for their anticonvulsant properties.[1][9] These compounds are thought to exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system. The specific substitution pattern on the phenyl ring is crucial for activity, and the 4-nitro substitution warrants investigation in this context.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-(4-Nitrophenyl)pyrrolidin-2-one. However, based on the known hazards of related compounds, such as other nitroaromatics and pyrrolidine derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
4-(4-Nitrophenyl)pyrrolidin-2-one is a compound with significant potential for further investigation in the field of medicinal chemistry. While there is a lack of specific experimental data for this molecule, its structural features suggest promising avenues for research, particularly in the areas of oncology and neurology. Future work should focus on the development of a robust and scalable synthetic protocol, full spectral characterization, and a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Such research will be crucial in elucidating the therapeutic potential of this intriguing heterocyclic compound.
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